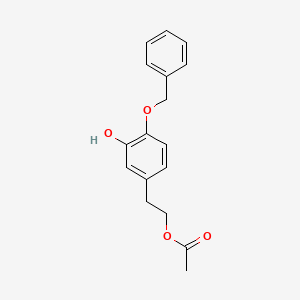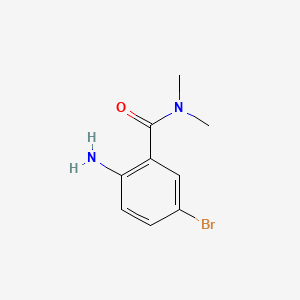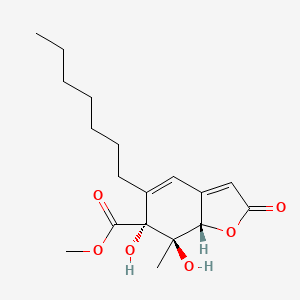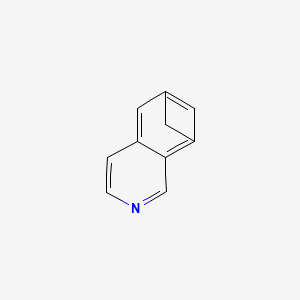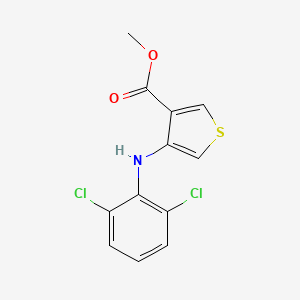
Monobenzyl Phthalate β-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monobenzyl Phthalate β-D-Glucuronide is a biochemical compound with the molecular formula C21H20O10 and a molecular weight of 432.38 g/mol . It is a metabolite of monobenzyl phthalate, which is a common plasticizer used in various industrial applications . This compound is of significant interest in the fields of chemistry, biology, and environmental science due to its role in the metabolism of phthalates and its potential impact on human health .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Monobenzyl Phthalate β-D-Glucuronide typically involves the glucuronidation of monobenzyl phthalate. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research rather than large-scale manufacturing. the compound can be produced in laboratory settings using enzymatic synthesis methods .
化学反应分析
Types of Reactions: Monobenzyl Phthalate β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to monobenzyl phthalate and glucuronic acid under acidic or basic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using glucuronosyltransferase and UDPGA.
Major Products Formed:
Hydrolysis: Monobenzyl phthalate and glucuronic acid.
Conjugation: this compound.
科学研究应用
Monobenzyl Phthalate β-D-Glucuronide is used extensively in scientific research to study the metabolism and toxicology of phthalates . Its applications include:
Chemistry: Investigating the metabolic pathways of phthalates and their conjugates.
Biology: Studying the effects of phthalate metabolites on cellular processes and endocrine functions.
Industry: Monitoring phthalate contamination in consumer products and environmental samples.
作用机制
Monobenzyl Phthalate β-D-Glucuronide exerts its effects primarily through its role as a metabolite of monobenzyl phthalate. It is formed in the liver via glucuronidation and is subsequently excreted in the urine . The compound interacts with various molecular targets, including nuclear receptors and enzymes involved in hormone synthesis and metabolism . This interaction can disrupt endocrine functions and contribute to adverse health effects such as reproductive toxicity and neurodevelopmental disorders .
相似化合物的比较
Monobenzyl Phthalate β-D-Glucuronide is similar to other phthalate metabolites such as:
- Monomethyl Phthalate
- Monoethyl Phthalate
- Monobutyl Phthalate
- Mono-(2-ethylhexyl) Phthalate
- Monoisononyl Phthalate
Uniqueness: What sets this compound apart is its specific glucuronidation, which makes it a key marker for studying the metabolism of monobenzyl phthalate. This glucuronidation process is crucial for understanding the detoxification and excretion pathways of phthalates in the human body .
属性
CAS 编号 |
102674-29-3 |
|---|---|
分子式 |
C21H20O10 |
分子量 |
432.381 |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1 |
InChI 键 |
XRYVIGQHAGBRFV-QYRAFCHESA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
同义词 |
β-D-Glucopyranuronic acid 1-[2-(Phenylmethyl) 1,2-Benzenedicarboxylate] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




